1,4,7,10,13,16,19,22-Octazacyclotetracosane
Overview
Description
1,4,7,10,13,16,19,22-Octazacyclotetracosane, commonly known as OTC, is a cyclic organic compound with the molecular formula C24H48N8. It is a macrocyclic ligand that has been extensively studied for its potential applications in various fields, including catalysis, drug delivery, and biomolecular recognition.
Scientific Research Applications
OTC has been studied for its potential applications in various fields, including catalysis, drug delivery, and biomolecular recognition. In catalysis, OTC has been used as a chelating ligand for metal ions, which can be used as catalysts for various reactions, such as oxidation and reduction reactions. In drug delivery, OTC has been used as a macrocyclic carrier for various drugs, including anticancer drugs and antibiotics, to improve their solubility and stability. In biomolecular recognition, OTC has been used as a molecular probe to study the binding interactions between biomolecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of OTC depends on its specific application. In catalysis, OTC acts as a chelating ligand for metal ions, which can facilitate the activation of the metal ion and enhance its catalytic activity. In drug delivery, OTC acts as a macrocyclic carrier for drugs, which can improve their solubility and stability and enhance their bioavailability. In biomolecular recognition, OTC acts as a molecular probe to study the binding interactions between biomolecules, which can provide insights into the structure and function of biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OTC depend on its specific application. In catalysis, OTC has been shown to enhance the catalytic activity of metal ions and improve the selectivity and efficiency of various reactions. In drug delivery, OTC has been shown to improve the solubility and stability of drugs and enhance their bioavailability, which can lead to improved therapeutic efficacy. In biomolecular recognition, OTC has been shown to provide insights into the binding interactions between biomolecules, which can lead to a better understanding of their structure and function.
Advantages and Limitations for Lab Experiments
The advantages of using OTC in lab experiments include its high stability, its ability to form stable complexes with metal ions, and its potential applications in various fields, including catalysis, drug delivery, and biomolecular recognition. The limitations of using OTC in lab experiments include its high cost, its potential toxicity, and its limited availability in some regions.
Future Directions
There are several future directions for the research on OTC. One direction is to develop new synthesis methods for OTC that are more efficient and cost-effective. Another direction is to explore new applications of OTC in various fields, such as materials science and environmental science. Additionally, further studies are needed to understand the mechanism of action of OTC in various applications and to optimize its performance for specific applications.
properties
IUPAC Name |
1,4,7,10,13,16,19,22-octazacyclotetracosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40N8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17-1/h17-24H,1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFZEBAAKJMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCNCCNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423099 | |
Record name | 1,4,7,10,13,16,19,22-Octaazacyclotetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
297-11-0 | |
Record name | 1,4,7,10,13,16,19,22-Octaazacyclotetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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